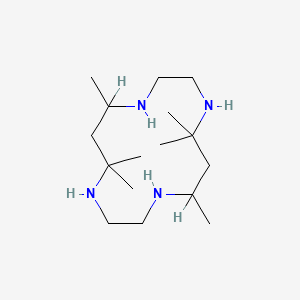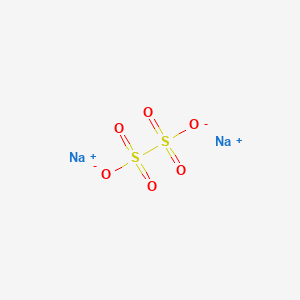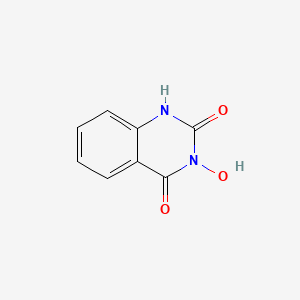
3-hydroxyquinazoline-2,4(1H,3H)-dione
概要
説明
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンは、生物学的および製薬学的に重要なヘテロ環式化合物です。 この化合物は、特にワクシニアウイルスおよびアデノウイルスに対する抗ウイルス活性で知られています 。この化合物の構造は、ヒドロキシル基とジオン官能基を持つキナゾリン環からなり、さまざまな化学修飾のための汎用的な骨格となっています。
準備方法
合成経路と反応条件
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンの合成は、通常、Cu(I)触媒によるアジド-アルキン1,3-双極子環状付加(CuAAC)法を用います 。この方法は、この化合物の1,2,3-トリアゾリル誘導体の構築を可能にします。反応条件は、多くの場合、環状付加プロセスを促進するために、銅(I)触媒と適切な溶媒を使用することを含みます。
工業生産方法
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、CuAAC法を用いた大規模合成です。この方法のスケーラビリティと効率は、工業用途に適しています。
化学反応の分析
反応の種類
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化状態のキナゾリン誘導体を形成することができます。
還元: 還元反応はジオン官能基を修飾し、ヒドロキシルまたはアミン誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応条件は、通常、所望の生成物の形成を確実にするために、制御された温度と溶媒を伴います。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換キナゾリン誘導体が含まれ、導入された置換基の性質に応じて、さまざまな生物活性を示す可能性があります。
科学研究への応用
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンは、いくつかの科学研究に応用されています。
化学: これは、さまざまなヘテロ環式化合物の合成のための汎用的な骨格として機能します。
生物学: この化合物は、顕著な抗ウイルス活性を示し、ウイルス感染の研究と抗ウイルス剤の開発のための貴重なツールとなっています.
医学: その抗ウイルス活性は、特にワクシニアウイルスおよびアデノウイルスによって引き起こされる感染症の治療に、潜在的な治療的応用があります.
産業: この化合物の化学的多様性は、新しい材料と化学プロセスの開発における使用を可能にします。
科学的研究の応用
3-hydroxyquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Industry: The compound’s chemical versatility allows for its use in the development of new materials and chemical processes.
作用機序
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンの作用機序は、ウイルス酵素およびタンパク質との相互作用を含みます。 この化合物は、HIVの場合、逆転写酵素やインテグレーゼなどの特定のウイルス酵素を標的にすることで、ウイルスの複製を阻害します 。この阻害は、ウイルスが複製および拡散することを防ぎ、それによって抗ウイルス効果を発揮します。
類似化合物の比較
類似化合物
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンと類似の化合物には、以下が含まれます。
キナゾリノン誘導体: これらの化合物は、キナゾリン環構造を共有しており、さまざまな生物活性を示しています.
トリアゾリル誘導体: これらの化合物は、CuAAC法を使用して合成され、同様の抗ウイルス活性を示しています.
独自性
3-ヒドロキシキナゾリン-2,4(1H,3H)-ジオンの独自性は、ワクシニアウイルスおよびアデノウイルスに対する特定の抗ウイルス活性にあります。これは、他のキナゾリン誘導体では一般的に見られないものです 。 さらに、複数のウイルス酵素を阻害する能力は、抗ウイルス研究および薬物開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Similar compounds to 3-hydroxyquinazoline-2,4(1H,3H)-dione include:
Quinazolinone derivatives: These compounds share the quinazoline ring structure and exhibit various biological activities.
Triazolyl derivatives: These compounds are synthesized using the CuAAC method and have similar antiviral properties.
Uniqueness
The uniqueness of this compound lies in its specific antiviral activity against vaccinia and adenovirus, which is not commonly observed in other quinazoline derivatives . Additionally, its ability to inhibit multiple viral enzymes makes it a valuable compound for antiviral research and drug development .
特性
IUPAC Name |
3-hydroxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-1-2-4-6(5)9-8(12)10(7)13/h1-4,13H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSQUATPYDROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277492 | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-43-1 | |
| Record name | 3-Hydroxy-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 2552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC2552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives interact with their target and what are the downstream effects?
A: Research suggests that this compound derivatives act as metal ion chelators, potentially targeting the NS5B polymerase of HCV. [] NS5B is an essential enzyme for HCV replication, and inhibiting its activity can disrupt the virus's life cycle. The metal ion chelating properties of these compounds are thought to play a crucial role in this interaction. Studies utilizing thermal shift assays demonstrated that compounds like 21e and 21k increased the melting temperature (Tm) of the NS5B protein, indicating a potential binding interaction. [] Further support for this mechanism comes from molecular docking studies and UV-Vis spectrophotometry, suggesting the binding of these compounds with Mg2+ ions within the NS5B catalytic center. []
Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in relation to their anti-HCV activity?
A: While specific SAR details are not explicitly outlined in the provided abstracts, the research highlights that incorporating novel metal ion chelating structures into this compound derivatives can significantly enhance their anti-HCV activity. [] Compounds like 21h, 21k, and 21t exhibited stronger anti-HCV activity compared to ribavirin, with 21t demonstrating particularly potent activity (EC50 = 2.0 μM). [] This suggests that optimizing the metal-chelating properties of these derivatives is crucial for improving their potency against HCV.
Q3: What analytical methods and techniques have been employed to characterize and study this compound and its derivatives?
A: Several analytical techniques have been used to characterize this compound and its derivatives. Electron-impact mass spectrometry played a crucial role in understanding the fragmentation patterns of these compounds, revealing key insights into their structure. [] Techniques like UV-Vis spectrophotometry have been employed to study the interaction of these compounds with metal ions, particularly in the context of their proposed mechanism of action against HCV NS5B polymerase. [] Additionally, thermal shift assays have been used to assess the binding affinity of these compounds to the NS5B protein, providing further evidence for their potential as antiviral agents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


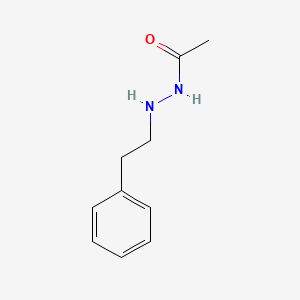
![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)
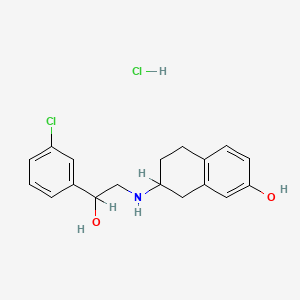

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)



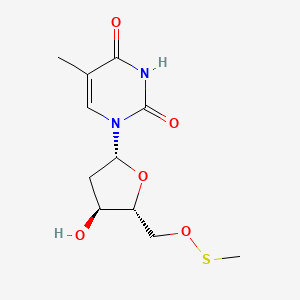
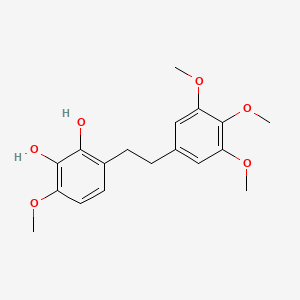

![5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1216783.png)
